molecular formula C16H20N4O2S B2737246 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1797716-73-4

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No. B2737246
CAS RN: 1797716-73-4
M. Wt: 332.42
InChI Key: RDZCNCIQQZSBOP-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Properties

Research has focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety, highlighting their potential as antibacterial agents. This includes the exploration of various derivatives for their antibacterial activity, with certain compounds demonstrating high effectiveness (Azab, Youssef, & El-Bordany, 2013).

Development of Selective Ligands and Multifunctional Agents

Studies on the N-alkylation of sulfonamide moieties in arylsulfonamide derivatives have aimed at designing selective ligands for the 5-HT7 receptor or multifunctional agents for treating complex diseases. This includes the identification of compounds with potential as antidepressant-like and pro-cognitive properties, offering a basis for further exploration in CNS disorder treatments (Canale et al., 2016).

Cyclopropane as a Medicinal Chemistry Component

Cyclopropanes, recognized for their unique spatial, electronic features, and metabolic stability, have been explored for direct N-cyclopropylation of cyclic amides and azoles. This development supports their use in pharmaceuticals, providing an efficient method for incorporating the cyclopropyl group into nitrogenated compounds, crucial for drug development (Gagnon et al., 2007).

Anticancer Potential

Research into novel pyrazole derivatives has aimed at finding potential anticancer agents, focusing on their topoisomerase IIα inhibitory activity and cytotoxicity against various cancer cell lines. This includes compounds showing significant inhibitory effects and cytotoxicity, indicating their promise as anticancer treatments (Alam et al., 2016).

Catalytic Applications

The exploration of N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide derivatives and related complexes has been conducted for their catalytic efficiency in transfer hydrogenation of ketones. This demonstrates the potential of sulfonamide-based catalysts in organic synthesis, providing a foundation for future applications in catalysis (Ruff et al., 2016).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-23(22,14-3-4-14)18-9-10-20-16(13-1-2-13)11-15(19-20)12-5-7-17-8-6-12/h5-8,11,13-14,18H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZCNCIQQZSBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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